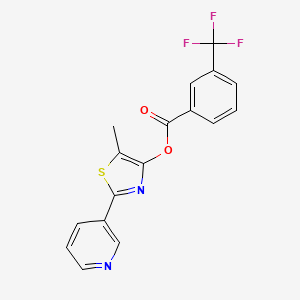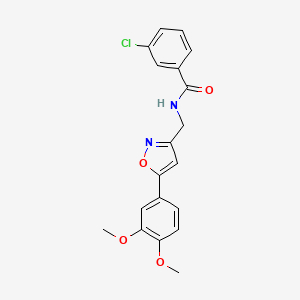
3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The compound contains an isoxazole ring, a benzamide group, and a 3,4-dimethoxyphenyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemical reactions of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide and its effects on various cellular processes. This could involve studying the compound's interactions with specific enzymes and proteins in more detail.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide in lab experiments is its potency and specificity. This compound has been shown to be a potent inhibitor of specific enzymes and proteins, which makes it a valuable tool for studying various biological processes.
However, one of the limitations of using ML239 in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide. Some of these include:
1. Development of anti-cancer agents: ML239 has been proposed as a potential anti-cancer agent due to its ability to inhibit the activity of USP14. Future research could focus on developing more potent and specific inhibitors of USP14 for use in cancer therapy.
2. Neurodegenerative diseases: ML239 has also been proposed as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Future research could focus on developing more potent and specific inhibitors of USP8 for use in these diseases.
3.
Métodos De Síntesis
The synthesis of 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide involves a multi-step process that requires several reagents and catalysts. The first step involves the synthesis of 3,4-dimethoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with isoxazole in the presence of a base to yield the isoxazole derivative. The final step involves the reaction of the isoxazole derivative with 3-chlorobenzoyl chloride in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide has been shown to be a potent inhibitor of several enzymes and proteins that are involved in various biological processes. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: ML239 has been shown to inhibit the activity of a protein called USP14, which is involved in the regulation of protein degradation. Inhibition of USP14 has been shown to have anti-cancer effects, and ML239 has been proposed as a potential anti-cancer agent.
2. Neurodegenerative Diseases: ML239 has also been shown to inhibit the activity of a protein called USP8, which is involved in the regulation of endosomal trafficking. Inhibition of USP8 has been shown to have potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
3-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-7-6-12(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)13-4-3-5-14(20)8-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXWQSZCRIVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

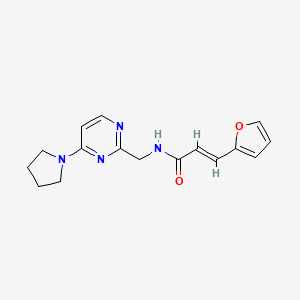

![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
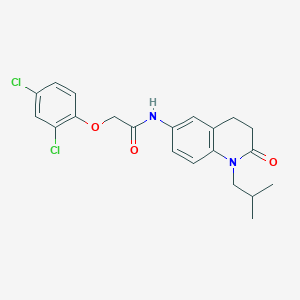
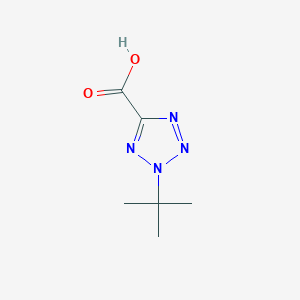
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

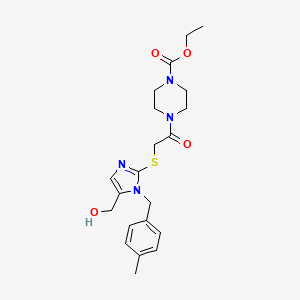
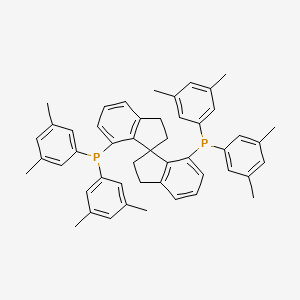
![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)
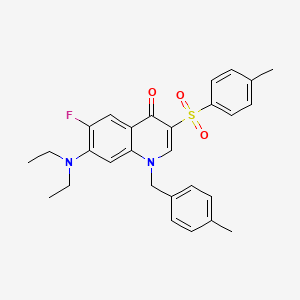
![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)
